Peptide 401

Description

Properties

IUPAC Name |

2-[[6-amino-2-[[2-[[40-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,51-tris(4-aminobutyl)-37-(2-amino-2-oxoethyl)-4,19,48-tri(butan-2-yl)-28,54-bis(3-carbamimidamidopropyl)-7,25-bis(4H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,36,39,47,50,53,56-hexadecaoxo-22-propan-2-yl-42,43,58,59-tetrathia-2,5,8,14,17,20,23,26,29,32,35,38,46,49,52,55-hexadecazatricyclo[32.22.4.010,14]hexacontane-45-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-176-175-51-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)144-106(172)85(59(8)12-2)147-95(161)67(31-18-23-39-114)132-92(158)68(33-25-41-126-109(120)121)135-100(166)78-54-178-177-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBRLNFAEHGOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H192N40O24S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2587.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32908-73-9 |

Source

|

| Record name | Mast cell degranulating peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Peptide 401: A Technical Guide to its Amino Acid Sequence, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide originally isolated from the venom of the European honeybee, Apis mellifera. It constitutes approximately 2-3% of the dry weight of the venom.[1] This peptide is a potent biological effector with a range of activities, most notably its ability to degranulate mast cells and its anti-inflammatory properties.[1] Furthermore, Peptide 401 is recognized as a blocker of voltage-gated potassium channels. This technical guide provides a comprehensive overview of the amino acid sequence, structure, and multifaceted biological functions of Peptide 401, including detailed experimental protocols and a summary of its quantitative effects.

Amino Acid Sequence and Structure

Peptide 401 is a cationic peptide with a molecular weight of approximately 2587.2 g/mol .[2] Its primary structure is composed of 22 amino acid residues.

Amino Acid Sequence:

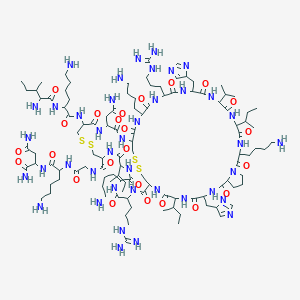

Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2

The structure of Peptide 401 is characterized by the presence of two disulfide bridges, which are crucial for its biological activity. These bonds are formed between Cysteine residues at positions 3 and 15 (Cys3-Cys15) and positions 5 and 19 (Cys5-Cys19).[1] This cross-linking results in a compact, globular conformation. Spectroscopic studies have revealed that the N-terminal region (residues 1-5) adopts an extended conformation, while the C-terminal portion (residues 13-22) forms an alpha-helical structure. These two domains are connected by two beta-turns.

Biological Activities and Quantitative Data

Peptide 401 exhibits a range of biological activities, the most prominent being mast cell degranulation, anti-inflammatory effects, and potassium channel blockade.

Mast Cell Degranulation

Peptide 401 is a potent inducer of mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators. This activity is responsible for its pro-inflammatory effects at lower concentrations.

| Parameter | Value | Species/Cell Line | Reference |

| EC50 (Histamine Release) | Not explicitly reported | Rat Peritoneal Mast Cells | [3] |

Note: While the ability of Peptide 401 to induce histamine release is well-documented, a specific EC50 value is not consistently reported in the reviewed literature. The potency is generally described as high.

Anti-inflammatory Activity

Paradoxically, at higher concentrations, Peptide 401 demonstrates significant anti-inflammatory properties in various animal models.

| Assay | ED50 | Species | Reference |

| Carrageenan-induced Paw Edema | ~0.1 mg/kg | Rat | [2] |

| Turpentine-induced Arthritis | ~0.1 mg/kg | Rat | [2] |

Voltage-Gated Potassium (Kv) Channel Blockade

Peptide 401 has been shown to block certain types of voltage-gated potassium channels, contributing to its neurotoxic effects.

| Channel Type | Binding Affinity (Kd) | Species/System | Reference |

| Voltage-gated K+ channels | Not explicitly reported | Neuronal tissues | [1] |

Signaling Pathways

Mast Cell Degranulation Pathway

The mechanism of mast cell degranulation by Peptide 401 is believed to be receptor-independent. The cationic nature of the peptide allows it to directly interact with and translocate across the mast cell membrane. Intracellularly, it is proposed to directly activate heterotrimeric G proteins (likely of the Gi/Go family). This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event for the exocytosis of histamine-containing granules.

References

An In-depth Technical Guide to the Mechanism of Action of Peptide 401

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a 22-amino acid polypeptide constituent of bee venom from Apis mellifera.[1][2] It is recognized for its potent mast cell degranulating and powerful anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known mechanism of action of Peptide 401, detailing its effects on mast cells and its anti-inflammatory activities. The guide includes available quantitative data, outlines of key experimental protocols used to characterize its function, and visual representations of its proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Mast Cell Degranulation and Anti-inflammatory Effects

The primary and most well-documented function of Peptide 401 is its ability to induce degranulation of mast cells, leading to the release of histamine (B1213489) and other pro-inflammatory mediators.[1][3] Paradoxically, Peptide 401 exhibits potent anti-inflammatory activity, which is believed to be, at least in part, a consequence of its mast cell degranulating effect.[5][6]

Mast Cell Degranulation

The precise molecular mechanism by which Peptide 401 triggers mast cell degranulation is not fully elucidated. However, it is hypothesized to involve the interaction with G-protein coupled receptors (GPCRs) on the mast cell surface. While the specific receptor for Peptide 401 has not been definitively identified, the downstream effects are consistent with GPCR activation, leading to an intracellular signaling cascade that results in the exocytosis of granular contents, including histamine.

A proposed signaling pathway for Peptide 401-induced mast cell degranulation is illustrated below. It is important to note that some research suggests certain peptides may directly activate G-proteins after translocating across the cell membrane, which could be an alternative or parallel mechanism for Peptide 401.

Anti-inflammatory Activity

Peptide 401 demonstrates significant anti-inflammatory effects in various animal models.[3][4] This activity is multifaceted and includes:

-

Suppression of Vascular Permeability: Peptide 401 effectively suppresses the increase in vascular permeability induced by inflammatory mediators such as histamine, bradykinin, serotonin (B10506) (5-HT), and prostaglandins.[3][4]

-

Inhibition of Edema: It substantially inhibits edema formation in models like carrageenin-induced paw edema and turpentine-induced arthritis in rats.[3][4]

-

Endothelial Anergy: It has been proposed that Peptide 401 may exert its anti-inflammatory action by rendering the vascular endothelium less responsive to inflammatory stimuli.[4]

-

Inhibition of Prostaglandin Synthesis: Some evidence suggests that Peptide 401 may inhibit the synthesis of prostaglandins, which are key mediators of inflammation.[2]

The anti-inflammatory action of Peptide 401 is intrinsically linked to its mast cell degranulating properties.[5][6]

Quantitative Data

The available quantitative data for the biological activity of Peptide 401 is summarized in the table below.

| Parameter | Value | Species | Model | Reference |

| Anti-inflammatory Activity (ED50) | ~0.1 mg/kg | Rat | Carrageenin-induced paw edema, Turpentine-induced arthritis | [3][4] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-inflammatory effects of Peptide 401.

Carrageenin-Induced Paw Edema in Rats

This is a widely used model to assess the efficacy of anti-inflammatory agents.

Objective: To evaluate the ability of Peptide 401 to reduce acute inflammation.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Edema: A subplantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Test Substance Administration: Peptide 401 is administered, typically intraperitoneally or subcutaneously, at various doses prior to or shortly after the carrageenan injection.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the Peptide 401-treated group with that of the control (carrageenan only) group.

Measurement of Vascular Permeability using 125I-Albumin

This method quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of inflammation.

Objective: To determine the effect of Peptide 401 on vascular permeability.

Methodology:

-

Animal Model: Rats are commonly used for this assay.

-

Radiolabeling: Albumin is labeled with Iodine-125 (125I).

-

Injection of Labeled Albumin: 125I-labeled albumin is injected intravenously into the animals.

-

Induction of Inflammation: An inflammatory agent (e.g., histamine, bradykinin) is injected intradermally at a specific site. Peptide 401 is administered systemically or locally.

-

Tissue Sampling: After a defined period, the animals are euthanized, and the skin at the injection site and a control site is excised.

-

Measurement of Radioactivity: The radioactivity in the tissue samples is measured using a gamma counter.

-

Data Analysis: The extent of vascular permeability is determined by the amount of 125I-albumin that has extravasated into the tissue. The effect of Peptide 401 is assessed by comparing the treated group to the control group.

Logical Relationships in the Mechanism of Action

The interplay between the mast cell degranulating and anti-inflammatory effects of Peptide 401 can be summarized in the following logical diagram.

Conclusion and Future Directions

Peptide 401 is a potent modulator of the inflammatory response, with a primary action centered on mast cell degranulation. Its anti-inflammatory properties are significant and hold therapeutic potential. However, a complete understanding of its mechanism of action requires further investigation. Future research should focus on:

-

Receptor Identification: Identifying the specific receptor(s) for Peptide 401 on mast cells and other relevant cell types.

-

Signaling Cascade Elucidation: Delineating the complete downstream signaling pathway following receptor binding.

-

Structure-Activity Relationship Studies: Investigating which structural features of the peptide are critical for its biological activities.

-

In-depth Quantitative Analysis: Generating more comprehensive dose-response data and IC50 values for its various effects.

A clearer understanding of these aspects will be crucial for the potential development of Peptide 401 or its analogs as novel therapeutic agents for inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. inotiv.com [inotiv.com]

- 5. Measurement of endothelial permeability to 125I-low density lipoproteins in rabbit arteries by use of en face preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of 125I-labeled human serum albumin for quantitation of microvascular permeability in rat skin: reevaluation of an old method for studies on substances with an enhancing effect on microvascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Peptide 401: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a significant bioactive component of bee venom from the Apis mellifera (honeybee). Accounting for approximately 2-3% of the venom's dry weight, this 22-amino acid polypeptide is characterized by two disulfide bridges that contribute to its potent biological activities.[1] Primarily recognized for its powerful mast cell degranulating and anti-inflammatory properties, Peptide 401 has garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanisms of action of Peptide 401. It includes detailed experimental protocols for its isolation and functional characterization, alongside a quantitative summary of its biological effects, to serve as a valuable resource for researchers in the field.

Discovery and Origin

Peptide 401 was first identified as a constituent of honeybee venom (Apis mellifera).[1] Its discovery was linked to the observation that bee venom could induce histamine (B1213489) release from mast cells, a key event in allergic and inflammatory responses. Subsequent research led to the isolation and characterization of this potent mast cell degranulating factor, which was designated Peptide 401. It is a 22-amino acid peptide with the sequence Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2, and contains two disulfide bridges between Cys3-Cys15 and Cys5-Cys19.[1]

Biochemical Properties

A summary of the key biochemical properties of Peptide 401 is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | IKCNCKRHVIKPHICRKICGKN-NH2 | [1] |

| Molecular Weight | ~2587 Da | |

| Number of Amino Acids | 22 | [1] |

| Disulfide Bridges | Cys3-Cys15, Cys5-Cys19 | [1] |

| Source | Apis mellifera (Honeybee) venom | [1] |

| Concentration in Venom | ~2-3% of dry weight |

Biological Activity and Mechanism of Action

Peptide 401 exhibits two primary, and seemingly paradoxical, biological activities: mast cell degranulation at low concentrations and potent anti-inflammatory effects.

Mast Cell Degranulation

Peptide 401 is a highly potent mast cell degranulator, triggering the release of histamine and other inflammatory mediators from mast cell granules. The mechanism of action is believed to be receptor-independent and involves the direct activation of heterotrimeric G-proteins, likely of the Gi subtype.[2][3]

The proposed signaling pathway is as follows:

-

Membrane Translocation: Peptide 401, being a cationic peptide, is thought to translocate across the mast cell plasma membrane.[2]

-

G-Protein Activation: Once inside the cell, it directly interacts with and activates the alpha subunit of a Gi-protein.[2][3]

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).[2]

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This initial release triggers a more sustained influx of extracellular Ca2+ through store-operated calcium channels.

-

Degranulation: The resulting increase in intracellular Ca2+ concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, leading to the exocytosis of their contents.

Anti-inflammatory Activity

Paradoxically, Peptide 401 exhibits potent anti-inflammatory properties in various animal models.[1] This effect is observed at doses that are also capable of causing mast cell degranulation. The precise mechanism of its anti-inflammatory action is not fully elucidated but is thought to be, at least in part, a consequence of mast cell degranulation in vivo.[2] One hypothesis is that the initial release of inflammatory mediators from mast cells triggers a subsequent counter-regulatory anti-inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Peptide 401.

Table 1: Mast Cell Degranulating Activity

| Parameter | Cell Type | Value | Reference |

| Histamine Release | Rat Peritoneal Mast Cells | Potent histamine releaser | [4][5] |

| EC50 for Histamine Release | Rat Peritoneal Mast Cells | ~15 µM (for a similar peptide) | [6] |

Table 2: Anti-inflammatory Activity in Animal Models

| Animal Model | Parameter | Dose | Effect | Reference |

| Carrageenan-induced paw edema in rats | Edema Inhibition | ED50 ~0.1 mg/kg | Substantial inhibition of edema | [1] |

| Adjuvant-induced arthritis in rats | Arthritis Score | Not specified | Potent anti-arthritic activity | [1] |

| Turpentine-induced arthritis in rats | Joint Swelling | 0.1 mg/kg | Significant inhibition of swelling | [1] |

Experimental Protocols

Isolation and Purification of Peptide 401 from Bee Venom

This protocol describes a general method for the isolation and purification of Peptide 401 from crude honeybee venom using a two-step chromatographic process.

Materials:

-

Crude honeybee (Apis mellifera) venom

-

Sephadex G-50 gel filtration medium

-

C18 reversed-phase HPLC column

-

Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.1 M, pH 4.75)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Chromatography system (FPLC or HPLC)

-

Fraction collector

-

Spectrophotometer (for UV detection at 280 nm)

-

Lyophilizer

Procedure:

-

Solubilization: Dissolve the crude bee venom in the ammonium acetate buffer.

-

Clarification: Centrifuge the solution to remove any insoluble material.

-

Gel Filtration Chromatography:

-

Equilibrate a Sephadex G-50 column with the ammonium acetate buffer.

-

Load the supernatant onto the column.

-

Elute the components with the same buffer, collecting fractions.

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

Pool the fractions corresponding to the peptide peak containing Peptide 401 (this will require prior calibration or analysis of fractions by other means such as SDS-PAGE).

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Equilibrate a C18 RP-HPLC column with a low concentration of ACN in water with 0.1% TFA (e.g., 5% ACN).

-

Load the pooled fractions from the gel filtration step onto the column.

-

Elute the peptides using a linear gradient of increasing ACN concentration (e.g., 5% to 60% ACN over 60 minutes) in water with 0.1% TFA.

-

Monitor the elution at 214 nm and 280 nm.

-

Collect the fractions corresponding to the Peptide 401 peak.

-

-

Purity Analysis and Lyophilization:

-

Assess the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified Peptide 401 as a powder.

-

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol details the procedure for measuring Peptide 401-induced histamine release from isolated rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Percoll

-

Peptide 401 solutions of varying concentrations

-

o-phthaldialdehyde (OPT)

-

Perchloric acid

-

NaOH

-

Fluorometer

Procedure:

-

Isolation of Rat Peritoneal Mast Cells:

-

Euthanize a rat and inject 10-15 mL of HBSS containing 0.1% BSA into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

-

Centrifuge the cell suspension and resuspend the pellet in fresh HBSS.

-

Purify the mast cells by centrifugation over a Percoll gradient.

-

Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA at a concentration of approximately 10^5 cells/mL.

-

-

Histamine Release Assay:

-

Pre-warm the mast cell suspension to 37°C.

-

In microcentrifuge tubes, add aliquots of the mast cell suspension.

-

Add different concentrations of Peptide 401 to the tubes. Include a control with buffer only (spontaneous release) and a control with a cell lysing agent like Triton X-100 (total histamine).

-

Incubate the tubes at 37°C for 15-30 minutes.

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

-

Histamine Quantification (Fluorometric Assay):

-

Transfer the supernatants to new tubes.

-

To an aliquot of the supernatant, add NaOH and then OPT solution.

-

After a short incubation, add phosphoric acid to stabilize the fluorescent product.

-

Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

-

Calculate the percentage of histamine release for each sample relative to the total histamine content.

-

Conclusion

Peptide 401 from honeybee venom is a fascinating and potent bioactive peptide with dual, concentration-dependent effects on the inflammatory response. Its ability to degranulate mast cells and its significant anti-inflammatory properties make it a subject of ongoing research for potential therapeutic applications. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for advancing our knowledge and harnessing the therapeutic potential of this intriguing natural compound. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of Peptide 401.

References

- 1. A comparison of histamine secretion from peritoneal mast cells of the rat and hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning G proteins on and off using peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of alkaline earth cations on the release of histamine from rat peritoneal mast cells treated with compound 48/80 and peptide 401 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides and histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A peptide antagonist derived from platelet-derived growth factor induces histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Life of a Bee Venom Peptide: A Technical Guide to Mast Cell Degranulating Peptide

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted biological functions of Mast Cell Degranulating (MCD) peptide, a key component of bee venom. Tailored for researchers, scientists, and drug development professionals, this document elucidates the peptide's concentration-dependent dual activities, its underlying mechanisms of action, and detailed experimental protocols for its characterization.

Executive Summary

Mast Cell Degranulating (MCD) peptide, also known as peptide 401, is a 22-amino acid polypeptide with a complex pharmacological profile. At low concentrations, it is a potent inducer of mast cell degranulation, leading to the release of histamine (B1213489) and other pro-inflammatory mediators.[1][2] Conversely, at higher concentrations, MCD peptide exhibits significant anti-inflammatory and neuroprotective properties.[1][2] This paradoxical activity, coupled with its ability to modulate voltage-gated potassium channels, makes MCD peptide a compelling subject for research and a potential starting point for the development of novel therapeutics for a range of inflammatory and neurological conditions. This guide will delve into the quantitative aspects of its activity, the signaling pathways it modulates, and the experimental procedures used to investigate its functions.

Biological Functions and Mechanisms of Action

MCD peptide's biological activities are diverse, impacting the immune and nervous systems. Its primary functions include:

-

Mast Cell Degranulation: At nanomolar to low micromolar concentrations, MCD peptide triggers the release of granules from mast cells, containing histamine, serotonin, and other inflammatory mediators.[1][2] This action is central to the localized inflammatory response seen with bee stings.

-

Anti-inflammatory Effects: In contrast, at higher micromolar concentrations, MCD peptide can suppress inflammation.[1][2] This is thought to occur through various mechanisms, including the modulation of leukocyte activity and the inhibition of pro-inflammatory signaling pathways.

-

Neurotoxicity and Potassium Channel Blockade: MCD peptide is a potent blocker of voltage-gated potassium channels, particularly those of the Kv1.1, Kv1.2, and Kv1.6 subtypes.[1] This activity underlies its neurotoxic effects, which can induce seizures when administered directly to the brain, and also contributes to its potential therapeutic applications in neurological disorders.[1]

The primary mechanism for mast cell degranulation is believed to be a receptor-independent process. MCD peptide, being a cationic and amphipathic molecule, is thought to directly interact with and activate pertussis toxin-sensitive heterotrimeric G-proteins on the inner leaflet of the mast cell plasma membrane.[3][4] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.[5][6]

Quantitative Data on MCD Peptide Activity

The following tables summarize the available quantitative data on the biological activities of MCD peptide and its analogs.

| Activity | Peptide/Analog | Assay System | Value | Reference |

| Mast Cell Degranulation (Histamine Release) | MCD peptide | Rat Peritoneal Mast Cells | ED25: 15 ± 2.3 µM | [3] |

| all-D-SP (Substance P analog) | Rat Peritoneal Mast Cells | ED25: 29 ± 4.6 µM | [3] | |

| FLUOS-all-D-SP (fluorescent analog) | Rat Peritoneal Mast Cells | ED25: 62 ± 4.1 µM | [3] | |

| [Ala(3,15)]MCD | Rat Peritoneal Mast Cells | ~3-fold diminished activity vs MCD | [7] | |

| [Ala(5,19)]MCD | Rat Peritoneal Mast Cells | ~10-fold diminished activity vs MCD | [7] | |

| [Orn(16)]MCD | Rat Peritoneal Mast Cells | ~6-fold increased activity vs MCD | [7] | |

| [Orn(7,16)]MCD | Rat Peritoneal Mast Cells | ~3-fold increased activity vs MCD | [7] | |

| Potassium Channel Blockade | MCD peptide | Brain Membranes | High-affinity binding < 1 nM | [8] |

Note: More comprehensive EC50, IC50, and Kd values for various biological effects are areas for further investigation.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a colorimetric assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[7][9]

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or isolated primary mast cells

-

MCD peptide stock solution

-

Tyrode's buffer (for cell suspension and washing)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

0.1 M citrate (B86180) buffer, pH 4.5 (for substrate solution)

-

0.1% Triton X-100 in Tyrode's buffer (for cell lysis)

-

0.1 M carbonate/bicarbonate buffer, pH 10.0 (stop solution)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Preparation: Culture RBL-2H3 cells to confluence. On the day of the experiment, detach the cells and resuspend them in Tyrode's buffer at a concentration of 2 x 10^5 cells/mL.

-

Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Stimulation: Prepare serial dilutions of MCD peptide in Tyrode's buffer. Add 50 µL of the MCD peptide dilutions to the respective wells. For control wells, add 50 µL of Tyrode's buffer (spontaneous release) or 50 µL of 0.1% Triton X-100 (total release).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Enzyme Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Color Development: Stop the enzyme reaction by adding 150 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

Whole-Cell Patch Clamp Electrophysiology for Potassium Channel Blockade

This protocol provides a general framework for assessing the inhibitory effect of MCD peptide on voltage-gated potassium channels (e.g., Kv1.1) expressed in a heterologous system like Xenopus oocytes or mammalian cell lines (e.g., HEK293).[10][11]

Materials:

-

Xenopus oocytes or HEK293 cells expressing the potassium channel of interest (e.g., Kv1.1)

-

MCD peptide stock solution

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Cell Preparation: Prepare the cells expressing the potassium channel of interest according to standard protocols for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

-

Initial Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents. Record the baseline currents.

-

MCD Peptide Application: Perfuse the external solution containing the desired concentration of MCD peptide over the cell.

-

Recording During Application: While perfusing with the MCD peptide solution, repeat the series of depolarizing voltage steps and record the resulting potassium currents.

-

Washout: Perfuse the cell with the control external solution to wash out the MCD peptide.

-

Post-Washout Recording: After a sufficient washout period, repeat the voltage-step protocol to assess the reversibility of the channel blockade.

-

Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of the potassium current by MCD peptide at different concentrations. Construct a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of MCD Peptide-Induced Mast Cell Degranulation

Caption: MCD Peptide Signaling Pathway in Mast Cells.

Experimental Workflow for Mast Cell Degranulation Assay

Caption: Mast Cell Degranulation Assay Workflow.

Concentration-Dependent Dual Effects of MCD Peptide

References

- 1. Evidence for the interaction of mast cell-degranulating peptide with pertussis toxin-sensitive G proteins in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mast cell degranulating (MCD) peptide: a prototypic peptide in allergy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell degranulating (MCD) peptide and its optical isomer activate GTP binding protein in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MCD peptide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Detecting degranulation via hexosaminidase assay [protocols.io]

- 8. GTP-binding protein activation underlies LTP induction by mast cell degranulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. New High-Affinity Peptide Ligands for Kv1.2 Channel: Selective Blockers and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Peptide 401 via NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 401, also known as mast cell degranulating (MCD) peptide, is a 22-amino acid polypeptide component of bee venom.[1][2] It exhibits a range of biological activities, including potent anti-inflammatory effects and the ability to degranulate mast cells, leading to histamine (B1213489) release.[3] Understanding the three-dimensional structure of Peptide 401 is crucial for elucidating its mechanism of action and for the rational design of therapeutic analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides like Peptide 401.[4] This guide provides an in-depth overview of the structural analysis of Peptide 401 using NMR spectroscopy, detailing experimental protocols and data interpretation.

Structural Overview of Peptide 401

NMR studies have revealed that Peptide 401 adopts a well-defined conformation in solution. Its structure is characterized by an N-terminal extended conformation, encompassing residues 1-5, and a C-terminal alpha-helical structure from residues 13 to 22.[5] The peptide's structure is further constrained by two disulfide bridges, with connectivity established as Cys3-Cys15 and Cys5-Cys19.[6] Interestingly, NMR data also indicate that Peptide 401 exists as an approximate 2:1 mixture of two slowly interconverting conformers, a phenomenon attributed to the cis-trans isomerization of the peptide bond involving Proline-12.[6]

Experimental Protocols for NMR Structural Analysis

The determination of Peptide 401's structure by NMR involves a series of experiments to obtain the necessary structural restraints. The general workflow is depicted below.

Sample Preparation

High-purity (>95%) synthetic or recombinantly expressed Peptide 401 is required for NMR analysis. The peptide is typically dissolved in a buffered aqueous solution, often with a small percentage of deuterium (B1214612) oxide (D₂O) for the spectrometer's lock system. The concentration of the peptide should ideally be in the range of 0.5-5 mM.[5] The pH of the sample is a critical parameter and is usually maintained below 7.5 to minimize the exchange of amide protons with the solvent.[5]

NMR Data Acquisition

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the proton resonances and to derive structural information. For a peptide of this size, the following experiments are fundamental:

-

1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state. A well-dispersed spectrum is indicative of a structured peptide.

-

2D Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the individual amino acid residues by correlating all scalar-coupled protons within a residue.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining spatial information. It detects through-space correlations between protons that are close in space (typically < 5 Å), providing the distance restraints necessary for structure calculation.

-

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds), aiding in the assignment of spin systems.

For more detailed analysis, especially for resolving ambiguities, heteronuclear NMR experiments such as ¹H-¹⁵N HSQC could be employed if the peptide is isotopically labeled.

Data Processing and Structure Calculation

The acquired NMR data is processed using specialized software to generate frequency-domain spectra. The subsequent steps involve:

-

Resonance Assignment: The proton chemical shifts are assigned to specific protons in the peptide's amino acid sequence. This is achieved by a sequential assignment strategy, using the through-bond correlations from TOCSY and COSY spectra in conjunction with the through-space connectivities from the NOESY spectrum.

-

Derivation of Structural Restraints:

-

Distance Restraints: The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons. These intensities are translated into upper distance bounds.

-

Dihedral Angle Restraints: The coupling constants (³J-couplings) between adjacent protons, particularly the amide proton and the alpha-proton (³JHNα), can be used to restrain the phi (φ) dihedral angle of the peptide backbone.

-

-

Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation algorithms, such as simulated annealing or distance geometry. These programs generate an ensemble of 3D structures that are consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various metrics, including the number of restraint violations, Ramachandran plot analysis, and overall structural statistics.

Quantitative Data Summary

The following tables illustrate how the quantitative data from the NMR analysis of Peptide 401 would be presented. Please note that the following data are representative examples and not the actual experimental values from published literature, as this specific data is not publicly available.

Table 1: ¹H Chemical Shift Assignments for Peptide 401 (Major Conformer)

| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

| Ile1 | - | 4.10 | 1.95 | γ: 1.50, 1.20; δ: 0.90 |

| Lys2 | 8.50 | 4.30 | 1.85, 1.70 | γ: 1.45; δ: 1.65; ε: 2.95 |

| Cys3 | 8.35 | 4.60 | 3.10, 2.90 | |

| Asn4 | 8.60 | 4.75 | 2.80, 2.70 | δ₂: 7.50, 6.80 |

| Cys5 | 8.20 | 4.50 | 3.20, 3.00 | |

| ... | ... | ... | ... | ... |

| Asn22 | 8.05 | 4.40 | 2.85, 2.75 | δ₂: 7.55, 6.85 |

Table 2: Key NOE-based Distance Restraints for Peptide 401

| Proton 1 | Proton 2 | NOE Intensity | Distance Restraint (Å) | Structural Implication |

| Hα(i) | HN(i+1) | Strong | < 2.8 | Defines backbone conformation |

| HN(i) | HN(i+1) | Medium | < 3.5 | Characteristic of α-helix |

| Hα(i) | HN(i+3) | Weak | < 4.5 | Diagnostic of α-helix |

| Hα(i) | Hβ(i+3) | Weak | < 4.5 | Diagnostic of α-helix |

| Hβ(Cys3) | Hβ(Cys15) | Medium | < 3.5 | Supports C3-C15 disulfide bond |

| Hβ(Cys5) | Hβ(Cys19) | Medium | < 3.5 | Supports C5-C19 disulfide bond |

Visualizations

Experimental Workflow

References

- 1. Mast cell degranulating peptide: a multi-functional neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. rsc.org [rsc.org]

- 4. Textbooks of bee venom therapy - Документ [textarchive.ru]

- 5. Spectroscopic investigations of peptide 401 from bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple cis-trans conformers of the prolactin receptor proline-rich motif (PRM) peptide detected by reverse-phase HPLC, CD and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Peptide 401: A Technical Guide on its Dual Pro- and Anti-Inflammatory Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide derived from bee venom. While sometimes functionally classified as a histamine (B1213489) receptor antagonist due to its potent anti-inflammatory effects that counteract histamine-induced vascular permeability, it is crucial to understand that Peptide 401 is not a direct competitive antagonist at any known histamine receptor. Its biological activities are complex and dual in nature. At low concentrations, it is a powerful mast cell degranulator, inducing the release of histamine and other pro-inflammatory mediators. Conversely, it exhibits significant anti-inflammatory properties, making it a subject of interest for its therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of Peptide 401, including its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Mechanism of Action

The biological effects of Peptide 401 are concentration-dependent and can be broadly categorized into two distinct mechanisms: mast cell degranulation and anti-inflammatory activity.

Mast Cell Degranulation

At lower concentrations, Peptide 401 directly triggers the degranulation of mast cells, leading to the release of pre-formed mediators, most notably histamine. This action is responsible for the pro-inflammatory effects observed upon initial exposure. The signaling pathway for this process is believed to involve the activation of G-proteins and a subsequent increase in intracellular calcium concentrations, which is a critical step for the fusion of granular membranes with the plasma membrane and the release of their contents.

Anti-Inflammatory Activity

Paradoxically, Peptide 401 demonstrates potent anti-inflammatory effects, particularly in suppressing increased vascular permeability induced by various phlogistic stimuli, including histamine, bradykinin, and prostaglandins.[1] The exact mechanism of this anti-inflammatory action is not fully elucidated but is thought to be multifactorial and independent of its mast cell degranulating properties. One proposed mechanism is that Peptide 401 may render the vascular endothelium "anergic" or unresponsive to inflammatory mediators.[1] Additionally, some studies suggest that Peptide 401 can inhibit prostaglandin (B15479496) synthesis, a key pathway in the inflammatory response.[2] It is this functional antagonism of histamine's effects in vivo that has led to its occasional classification as a histamine receptor antagonist. However, there is no evidence to date of direct binding of Peptide 401 to H1, H2, H3, or H4 receptors.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of Peptide 401.

| Activity | Parameter | Value | Species | Model | Reference |

| Anti-inflammatory | ED₅₀ | ~0.1 mg/kg | Rat | Carrageenan-induced paw edema | [1][3] |

| Anti-inflammatory | ED₅₀ | ~0.1 mg/kg | Rat | Turpentine-induced arthritis | [1] |

| Physicochemical Properties | Value |

| Amino Acid Sequence | Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH2 (Disulfide bridges: Cys3-Cys15, Cys5-Cys19) |

| Molecular Weight | ~2587 g/mol |

| Source | Bee Venom (Apis mellifera) |

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the biological activities of Peptide 401. These are generalized protocols based on the cited literature.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the efficacy of acute anti-inflammatory agents.

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

Peptide 401 or a vehicle control is administered, usually via subcutaneous or intraperitoneal injection, at a predetermined time before the inflammatory insult.

-

A solution of 1% carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[4][5][6][7][8][9][10][11]

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by Peptide 401 is calculated relative to the vehicle-treated group. The ED₅₀, the dose required to produce a 50% inhibition of edema, can then be determined.

In Vivo Vascular Permeability Assay

This assay measures the ability of a substance to alter the permeability of blood vessels.

-

Animal Model: Rats or mice are commonly used.

-

Procedure:

-

A marker molecule that binds to serum albumin, such as Evans Blue dye or radiolabeled albumin (e.g., ¹²⁵I-albumin), is injected intravenously.[3][12][13][14][15] Under normal conditions, this complex remains within the vasculature.

-

Peptide 401 and/or a pro-inflammatory agent (e.g., histamine) are injected intradermally at specific sites.

-

After a set period, the animal is euthanized, and the skin at the injection sites is excised.

-

For Evans Blue, the dye is extracted from the tissue using a solvent like formamide (B127407) and quantified spectrophotometrically. For radiolabeled albumin, the radioactivity in the tissue sample is measured using a gamma counter.

-

-

Data Analysis: The amount of extravasated marker is a direct measure of the increase in vascular permeability at the injection site. The ability of Peptide 401 to suppress permeability induced by other agents can be quantified by comparing the marker concentration in tissues treated with the inflammatory agent alone versus those treated with the agent plus Peptide 401.

In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of a compound to induce the release of mediators from mast cells.

-

Cell Model: Peritoneal mast cells isolated from rats or cultured mast cell lines (e.g., RBL-2H3) are used.

-

Procedure:

-

Mast cells are isolated and purified.

-

The cells are incubated with various concentrations of Peptide 401 or a positive control (e.g., compound 48/80) for a specified period (e.g., 10-30 minutes) at 37°C.[10][16]

-

The reaction is stopped, and the cells are pelleted by centrifugation.

-

The supernatant is collected to measure the amount of released mediators. Histamine can be measured by fluorometric assays or ELISA. Alternatively, the release of enzymes such as β-hexosaminidase, which is co-released with histamine, can be quantified using a colorimetric substrate.

-

-

Data Analysis: The amount of mediator released is expressed as a percentage of the total cellular content of that mediator (determined by lysing an aliquot of the cells). This allows for the determination of the concentration-response relationship for Peptide 401-induced degranulation.

Conclusion and Future Directions

Peptide 401 presents a fascinating case of a molecule with dual, opposing biological activities. While its pro-inflammatory action through mast cell degranulation is well-characterized, its potent anti-inflammatory effects warrant further investigation. The misnomer of a "histamine receptor antagonist" should be avoided in favor of a more precise description of its functional antagonism of histamine-induced effects in vivo.

For drug development professionals, the unique anti-inflammatory properties of Peptide 401, particularly its ability to stabilize the vascular endothelium, make it and its analogues interesting candidates for novel anti-inflammatory therapies. Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways responsible for its anti-inflammatory effects.

-

Conducting direct receptor binding studies to definitively rule out any low-affinity interactions with histamine or other receptors.

-

Structure-activity relationship studies to design analogues that retain the anti-inflammatory properties while minimizing or eliminating the mast cell degranulating activity.

A deeper understanding of Peptide 401's mechanisms will be critical in harnessing its therapeutic potential for inflammatory and vascular permeability-related disorders.

References

- 1. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 2. Studies on Peptide 401 Isolated From Bee Venom - UCL Discovery [discovery.ucl.ac.uk]

- 3. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. MCD peptide - Wikipedia [en.wikipedia.org]

- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of bee venom peptide 401 (mast cell degranulating peptide) and compound 48/80 results from mast cell degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.foxchase.org [profiles.foxchase.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. mdpi.com [mdpi.com]

Unveiling the Anti-Inflammatory Potential of Peptide 401: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the anti-inflammatory properties of Peptide 401, a constituent of bee venom. This document provides researchers, scientists, and drug development professionals with a detailed overview of the peptide's mechanism of action, supported by quantitative data, experimental protocols, and novel visualizations of its signaling pathways.

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide that has demonstrated potent anti-inflammatory activity in a variety of preclinical models.[1] This guide consolidates current research to illuminate the peptide's therapeutic potential and provide a solid foundation for future investigation.

Mechanism of Action: A Dual Approach to Inflammation Control

The primary anti-inflammatory mechanism of Peptide 401 is intricately linked to its potent ability to induce mast cell degranulation.[2][3] This process leads to the release of histamine (B1213489) and other mediators that, paradoxically, contribute to an acute, localized inflammatory response that ultimately suppresses a more sustained and damaging inflammatory cascade, such as that induced by carrageenan.[2][3]

Furthermore, evidence suggests that Peptide 401 may exert its anti-inflammatory effects through a secondary pathway by rendering the vascular endothelium less responsive to inflammatory stimuli.[4] This multifaceted approach positions Peptide 401 as a unique candidate for modulating inflammatory processes.

Quantitative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory effects of Peptide 401 have been quantified in various animal models. A key model is the carrageenan-induced paw edema in rats, a standard for assessing acute inflammation.

Table 1: In Vivo Efficacy of Peptide 401 in Carrageenan-Induced Rat Paw Edema

| Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| ~0.1 (ED50) | ~50% | [4] |

Note: The ED50 (half-maximal effective dose) for Peptide 401 in substantially inhibiting edema provoked by subplantar injection of carrageenan in the rat is approximately 0.1 mg/kg.[4]

Peptide 401 also effectively suppresses the increased vascular permeability induced by various inflammatory mediators.

Table 2: Effect of Peptide 401 on Increased Vascular Permeability

| Inflammatory Mediator | Effect of Peptide 401 | Reference |

| Histamine | Suppression | [4][5] |

| Bradykinin | Suppression | [4] |

| 5-hydroxytryptamine (5-HT) | Suppression | [4][5] |

| Prostaglandins | Suppression | [4][5] |

Signaling Pathway of Peptide 401-Induced Mast Cell Degranulation

The degranulation of mast cells by Peptide 401 is believed to occur through a receptor-independent mechanism. This process involves the direct activation of G proteins following the peptide's translocation across the plasma membrane.

References

- 1. dovepress.com [dovepress.com]

- 2. Anti-inflammatory activity of bee venom peptide 401 (mast cell degranulating peptide) and compound 48/80 results from mast cell degranulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of bee venom peptide 401 (mast cell degranulating peptide) and compound 48/80 results from mast cell degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory property of 401 (MCD-peptide), a peptide from the venom of the bee Apis mellifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Initial Characterization of Peptide 401 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a 22-amino acid polypeptide derived from bee venom. This document provides a comprehensive technical overview of the initial characterization of Peptide 401's bioactivity. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. The core bioactivities of Peptide 401 are twofold: it is a potent mast cell degranulator at lower concentrations and exhibits significant anti-inflammatory properties at higher concentrations. This guide summarizes key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the currently understood signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data available for the bioactivity of Peptide 401.

Table 1: Anti-Inflammatory Activity of Peptide 401

| Parameter | Species | Model | Effective Dose (ED₅₀) | Reference |

| Inhibition of Paw Edema | Rat | Carrageenan-Induced Paw Edema | ~ 0.1 mg/kg | [1] |

Table 2: Mast Cell Degranulating Activity of Peptide 401

| Assay | Species | Cell Type | Observation | Reference |

| Histamine (B1213489) Release | Rat | Peritoneal Mast Cells | Potent histamine release at low concentrations.[2] | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following section outlines the protocol for a key in vivo assay used to characterize the anti-inflammatory activity of Peptide 401.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Objective: To determine the in vivo anti-inflammatory effect of Peptide 401 by measuring the reduction of carrageenan-induced paw edema.

Materials:

-

Male Wistar rats (180-200g)

-

Peptide 401

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Saline solution (vehicle)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control (Saline)

-

Peptide 401 (various doses)

-

Positive Control (e.g., Indomethacin)

-

-

Compound Administration: Administer Peptide 401 or the positive control drug (typically intraperitoneally or subcutaneously) at a predetermined time before the carrageenan injection. Administer the vehicle to the control group.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where:

-

Vc = Average paw volume of the control group

-

Vt = Average paw volume of the treated group

-

-

Determine the ED₅₀ value of Peptide 401.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the key bioactivities of Peptide 401.

Mast Cell Degranulation Pathway

Peptide 401 is a basic peptide that is thought to directly activate G-proteins in the mast cell membrane, bypassing the need for a specific membrane receptor. This leads to the activation of downstream signaling cascades culminating in the release of histamine and other inflammatory mediators.

Caption: Proposed signaling pathway for Peptide 401-induced mast cell degranulation.

Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory effects of Peptide 401 are, in part, attributed to the inhibition of prostaglandin synthesis. This is thought to occur by modulating the release of arachidonic acid, the precursor for prostaglandin synthesis.

Caption: Proposed mechanism for Peptide 401's inhibition of prostaglandin synthesis.

Discussion and Future Directions

The initial characterization of Peptide 401 reveals a molecule with a dual nature: a pro-inflammatory mast cell degranulator at low concentrations and an anti-inflammatory agent at higher doses. The anti-inflammatory effect, with a potent ED₅₀ of approximately 0.1 mg/kg in a rat model of acute inflammation, suggests therapeutic potential.

The proposed mechanisms of action, direct G-protein activation for mast cell degranulation and inhibition of arachidonic acid release to reduce prostaglandin synthesis, provide a solid foundation for further investigation. However, several areas require more in-depth research:

-

Dose-Response Relationship: A detailed in vitro dose-response study of Peptide 401 on histamine release from mast cells is needed to precisely define the concentration-dependent switch from pro-inflammatory to anti-inflammatory activity.

-

Receptor Identification: While direct G-protein activation is a plausible mechanism, the existence of a specific, low-affinity receptor for Peptide 401 on mast cells cannot be entirely ruled out and warrants further investigation.

-

Signaling Pathway Elucidation: The precise molecular interactions of Peptide 401 with G-proteins and the specific isoforms of phospholipase C involved in its signaling cascade need to be identified.

-

In Vivo Efficacy in Chronic Models: The anti-inflammatory potential of Peptide 401 should be evaluated in chronic inflammatory models to assess its sustained therapeutic efficacy.

References

Peptide 401: A Technical Guide to its Role in the Suppression of Vascular Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid polypeptide derived from bee venom (Apis mellifera). While it is a potent mast cell degranulating agent at lower concentrations, it paradoxically exhibits significant anti-inflammatory and vascular permeability-suppressing properties at higher, non-degranulating doses. This technical guide provides a comprehensive overview of the current understanding of Peptide 401's role in mitigating vascular leakage. It consolidates available quantitative data, details relevant experimental methodologies, and explores the putative signaling pathways involved in its mechanism of action. Evidence suggests that beyond its effects on mast cells, Peptide 401 may directly render the vascular endothelium resistant to inflammatory stimuli, a key focus of this document.

Introduction

Increased vascular permeability is a hallmark of inflammation and a critical factor in the pathophysiology of numerous diseases, including sepsis, acute respiratory distress syndrome (ARDS), and allergic reactions. The breakdown of the endothelial barrier leads to the extravasation of fluid, proteins, and immune cells into the surrounding tissues, causing edema and exacerbating the inflammatory response. Peptide 401 has emerged as a molecule of interest for its potent ability to counteract this process. This guide will delve into the scientific data supporting the role of Peptide 401 in suppressing vascular permeability, with a focus on its direct effects on the endothelium.

Quantitative Data on the Efficacy of Peptide 401

The in vivo anti-inflammatory and permeability-suppressing effects of Peptide 401 have been quantified in various animal models. The following table summarizes the key efficacy data.

| Parameter | Model System | Inducing Agent | Peptide 401 Dose | Outcome | Reference |

| ED₅₀ | Rat hind paw edema | Carrageenan | ~ 0.1 mg/kg | Substantial inhibition of edema | [1] |

| Inhibition of Permeability | Rat skin | Histamine, Bradykinin, 5-HT, Prostaglandins | Not specified | Suppression of increased vascular permeability | [1] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the vascular permeability-suppressing effects of Peptide 401.

Carrageenan-Induced Rat Hind Paw Edema Assay

This is a widely used and reproducible model of acute inflammation to assess the efficacy of anti-inflammatory agents.

Objective: To quantify the inhibitory effect of Peptide 401 on edema formation in the rat hind paw.

Materials:

-

Male Wistar rats (150-200g)

-

Peptide 401

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Syringes and needles for subcutaneous injection

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer Peptide 401 (or vehicle control) via a suitable route (e.g., intraperitoneally or intravenously) at the desired doses.

-

After a specified pretreatment time (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Workflow Diagram:

Vascular Permeability Assay in Rat Skin using Radiolabeled Albumin

This method provides a quantitative measure of plasma protein extravasation in the skin in response to inflammatory mediators.

Objective: To determine the effect of Peptide 401 on vascular permeability induced by various spasmogens.

Materials:

-

Rats

-

Peptide 401

-

Inflammatory agents (e.g., histamine, bradykinin)

-

¹²⁵I-labeled human serum albumin (¹²⁵I-HSA)

-

Evans blue dye (optional, for visualization)

-

Syringes and needles for intradermal and intravenous injections

-

Gamma counter

Procedure:

-

Anesthetize the rats.

-

Inject ¹²⁵I-HSA intravenously. Evans blue dye can be co-injected to visually identify areas of leakage.

-

After a short circulation period, administer intradermal injections of inflammatory agents with or without Peptide 401 at various sites on the dorsal skin. A control site should be injected with saline.

-

After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

-

Measure the radioactivity in each skin sample using a gamma counter.

-

The amount of extravasated ¹²⁵I-HSA is proportional to the level of vascular permeability. The inhibitory effect of Peptide 401 is calculated by comparing the radioactivity in sites treated with the inflammatory agent alone versus sites treated with the inflammatory agent plus Peptide 401.

Workflow Diagram:

Signaling Pathways in Vascular Permeability Suppression

While the precise molecular mechanisms of Peptide 401's direct action on the endothelium are not yet fully elucidated, it is hypothesized to induce a state of "anergy" or resistance to inflammatory stimuli[1]. This suggests an interference with the common signaling pathways that lead to increased endothelial permeability. The following sections describe the key signaling molecules generally involved in this process and the putative points of intervention for Peptide 401.

The Role of VE-Cadherin in Endothelial Barrier Integrity

Vascular Endothelial (VE)-cadherin is a critical component of adherens junctions between endothelial cells. The homophilic binding of VE-cadherin molecules on adjacent cells maintains the integrity of the endothelial barrier. Disruption of these junctions is a primary cause of increased vascular permeability.

RhoA and Src Kinase in Endothelial Barrier Disruption

The small GTPase RhoA and the non-receptor tyrosine kinase Src are key players in the signaling cascades that lead to the destabilization of adherens junctions. Inflammatory mediators often trigger the activation of RhoA and Src, leading to cytoskeletal rearrangements and the phosphorylation of VE-cadherin and associated catenins. This phosphorylation weakens cell-cell adhesion and promotes the formation of intercellular gaps.

Putative Mechanism of Action for Peptide 401

Based on the concept of endothelial anergy, Peptide 401 may suppress vascular permeability by interfering with the activation of these disruptive signaling pathways. The proposed, though not yet proven, mechanism is a direct interaction with the endothelial cell membrane or a receptor, leading to the inhibition of downstream signaling cascades initiated by inflammatory agents.

Hypothesized Signaling Pathway:

This diagram illustrates the generally accepted pathway of inflammatory mediator-induced vascular permeability and the hypothesized point of intervention for Peptide 401, which is likely upstream of the activation of key signaling molecules like Src and RhoA.

Conclusion and Future Directions

Peptide 401 demonstrates potent vascular permeability-suppressing effects in vivo. While its activity as a mast cell degranulating agent is well-established, compelling evidence suggests a direct stabilizing effect on the vascular endothelium. The quantitative data available supports its potential as a therapeutic agent for inflammatory conditions characterized by vascular leakage.

Future research should focus on elucidating the precise molecular targets and signaling pathways through which Peptide 401 exerts its direct effects on endothelial cells. Investigating its interaction with endothelial cell surface receptors and its influence on the VE-cadherin-catenin complex, as well as the RhoA and Src kinase signaling cascades, will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutics based on its unique properties.

References

Methodological & Application

solid-phase synthesis protocol for Peptide 401

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) of Peptide 401

Application Note

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach in SPPS due to its mild deprotection conditions and versatility.[1] This guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols for the synthesis of a representative peptide, "Peptide 401," and quantitative data to support researchers, scientists, and drug development professionals in their peptide synthesis endeavors.

The synthesis of Peptide 401, a hypothetical peptide amide, will be detailed using a Rink Amide resin, which yields a C-terminal amide upon cleavage.[2][3] The protocol covers all stages from resin preparation to final peptide purification and analysis, employing standard reagents and techniques that ensure a high probability of success.[4]

Core Principles of Fmoc SPPS

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] The synthesis cycle consists of three main steps: deprotection, activation and coupling, and washing.[1]

-

Solid Support (Resin): The synthesis begins with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin and linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[6][7] For Peptide 401, a Rink Amide resin is selected to produce a C-terminal amide.[3][8]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group.[8] This prevents unwanted side reactions and ensures that the peptide chain is extended in the correct sequence.[1]

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups (e.g., tBu, Trt, Pbf) to prevent their interference during the synthesis.[9] These groups are removed during the final cleavage step.

-

The SPPS Cycle: The synthesis proceeds through a series of repeated cycles, each adding one amino acid to the peptide chain. Each cycle involves:

-

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, typically piperidine (B6355638) in DMF.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.[5]

-

Activation & Coupling: The carboxylic acid of the next Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the free amine on the peptide chain.[10]

-

Washing: Final washes to prepare the resin for the next cycle.

-

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis of Peptide 401.

| Category | Item | Purpose |

| Solid Support | Rink Amide Resin (100-200 mesh, ~0.5-0.8 mmol/g substitution) | Insoluble support for peptide assembly, yields C-terminal amide.[2][11] |

| Amino Acids | Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH) | Building blocks for the peptide chain. |

| Solvents | N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold) | Resin swelling, washing, reaction medium, peptide precipitation.[2] |

| Deprotection Reagent | 20% Piperidine in DMF (v/v) | Removal of the Nα-Fmoc protecting group.[8] |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU | Activates the carboxylic acid of the incoming amino acid for coupling.[10] |

| Base | N,N-Diisopropylethylamine (DIPEA) | Base required for the coupling reaction.[10] |

| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Cleaves the peptide from the resin and removes side-chain protecting groups.[9] |

| Purification Solvents | Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA (in ACN and Water) | Mobile phases for RP-HPLC purification.[12] |

| Equipment | Solid-phase synthesis vessel, Shaker/rocker, Filtration apparatus, Lyophilizer, HPLC system, Mass Spectrometer | For performing synthesis, purification, and analysis.[13] |

Experimental Protocol: Synthesis of Peptide 401

This protocol describes a manual synthesis on a 0.1 mmol scale.

Step 1: Resin Preparation and Swelling

-

Weigh approximately 150-200 mg of Rink Amide resin (for a substitution of 0.5-0.7 mmol/g) into a solid-phase synthesis vessel.[2]

-

Add 5-10 mL of DMF to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature on a shaker.[2][4]

-